molecular formula C21H25ClO5 B15125612 6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione

6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione

Cat. No.: B15125612
M. Wt: 392.9 g/mol
InChI Key: NPSLCOWKFFNQKK-UHFFFAOYSA-N
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Description

Chloroprednisone is a topical glucocorticoid first reported in 1960. It is a chlorinated derivative of prednisone and is known for its anti-inflammatory properties. The acetate ester prodrug, chloroprednisone 21-acetate, was sold under the brand name Topilan as an anti-inflammatory agent .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Chloroprednisone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Chloroprednisone has several scientific research applications, including:

Mechanism of Action

Chloroprednisone exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .

Comparison with Similar Compounds

Uniqueness of Chloroprednisone: Chloroprednisone is unique due to the presence of a chlorine atom at the 6α position, which alters its pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. This modification can influence its potency, duration of action, and side effect profile .

Properties

IUPAC Name

6-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,23,27H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLCOWKFFNQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866235
Record name 6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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